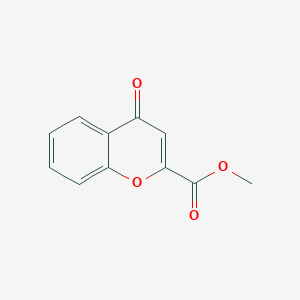

methyl 4-oxo-4H-chromene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-11(13)10-6-8(12)7-4-2-3-5-9(7)15-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVKMIHNAHIVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171521 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18398-73-7 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18398-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018398737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

methyl 4-oxo-4H-chromene-2-carboxylate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-oxo-4H-chromene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic compound belonging to the chromone family, a class of heterocyclic scaffolds recognized as privileged structures in medicinal chemistry.[1][2] Its unique electronic and structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its core physicochemical properties, detailed methodologies for its synthesis and characterization, and insights into its chemical reactivity and stability. All data and protocols are grounded in authoritative references to ensure scientific integrity and reproducibility, offering researchers a reliable resource for their work with this versatile compound.

Introduction: The Significance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) nucleus is a prominent feature in a vast array of natural products and synthetic molecules with significant biological activities.[3] As a derivative, this compound serves as a crucial intermediate in drug discovery programs. The ester functionality at the C-2 position provides a reactive handle for chemical modification, allowing for the development of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective handling, reaction design, and the interpretation of biological data.

Molecular Identity and Physicochemical Profile

The structural and physical properties of a compound dictate its behavior in both chemical and biological systems. The key attributes of this compound are summarized below.

Caption: Molecular Structure of the title compound.

Summary of Physicochemical Data

A consolidation of the primary physical and chemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 18398-73-7 | [4][5][6] |

| Molecular Formula | C₁₁H₈O₄ | [4] |

| Molecular Weight | 204.18 g/mol | [4] |

| Appearance | Solid (Typical) | General Knowledge |

| Boiling Point | 311.3 °C at 760 mmHg | [4] |

| Density | 1.337 g/cm³ | [4] |

| Flash Point | 137.2 °C | [4] |

| LogP (Octanol-Water) | 1.580 | [4] |

| Vapor Pressure | 0.000569 mmHg at 25°C | [4] |

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and structural confirmation of the compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum of the parent acid, 4-oxo-4H-chromene-2-carboxylic acid, shows characteristic signals that are mirrored in its methyl ester derivative.[3] Expected signals for the methyl ester include a sharp singlet around 3.9 ppm for the methyl protons (-OCH₃), a distinct singlet for the vinylic proton at the C-3 position (H-3) around 7.0 ppm, and a series of multiplets in the aromatic region (approximately 7.5-8.2 ppm) corresponding to the four protons on the benzo-fused ring (H-5, H-6, H-7, H-8).[3]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides confirmation of the carbon framework. Key expected resonances include the carbonyl carbon of the ester at approximately 161 ppm, the ketone carbonyl at C-4 around 177-180 ppm, and the ester methyl carbon around 53-55 ppm.[3] The remaining signals correspond to the sp² hybridized carbons of the chromone ring system.

-

Mass Spectrometry : The exact mass of the molecule is 204.04200 Da.[4] High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]+ corresponding to this value, confirming the elemental composition of C₁₁H₈O₄.

Synthesis and Purification Protocol

The synthesis of chromone-2-carboxylates is well-established, typically proceeding via a Claisen-type condensation followed by an acid-catalyzed intramolecular cyclization. This approach is versatile and can be adapted for various substituted analogs.[7][8]

Caption: General workflow for the synthesis and validation of the title compound.

Step-by-Step Experimental Methodology

This protocol is adapted from established procedures for synthesizing chromone-2-carboxylic acids and their esters.[3][7]

-

Reaction Setup : To a solution of sodium methoxide (2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-hydroxyacetophenone (1 equivalent).

-

Condensation : Add dimethyl oxalate (1.1 equivalents) to the mixture. The reaction is typically stirred at room temperature or gentle reflux for several hours until TLC analysis indicates the consumption of the starting acetophenone.

-

Causality: The strong base (sodium methoxide) is required to deprotonate the methyl group of the acetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.[7]

-

-

Cyclization and Work-up : Cool the reaction mixture in an ice bath. Carefully acidify the mixture with aqueous hydrochloric acid (e.g., 6 M HCl) until a precipitate forms.[8]

-

Causality: The acidic conditions protonate the intermediate and catalyze an intramolecular nucleophilic attack from the phenolic hydroxyl group onto the newly formed ketone, followed by dehydration to yield the stable aromatic chromone ring.

-

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol. If necessary, flash column chromatography can be employed for higher purity.

-

Self-Validation: The purity of the final product must be confirmed. This is achieved by measuring the melting point and comparing it to the literature value, and by obtaining clean ¹H NMR, ¹³C NMR, and mass spectra that match the expected structure.[1]

-

Reactivity and Chemical Stability

The chromone ring is a relatively stable aromatic system. However, the ester group at the C-2 position is the primary site of reactivity.

Caption: Key hydrolytic pathway for this compound.

-

Hydrolysis : The most significant reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-oxo-4H-chromene-2-carboxylic acid). This reaction can be catalyzed by either acid or base and is often nearly quantitative.[1][7] This reactivity is crucial as it allows the compound to act as a protected form of the carboxylic acid, which can be deprotected when needed for subsequent synthetic steps, such as amide coupling.[7]

-

Stability : The compound is generally stable under neutral conditions at room temperature. Exposure to strong acids or bases, especially at elevated temperatures, will promote hydrolysis. Its stability profile is an important consideration for storage and for designing compatible reaction conditions. The lipophilicity (LogP = 1.58) suggests moderate solubility in organic solvents and limited solubility in aqueous media, which influences its disposition in biological assays.[4][9]

Conclusion

This compound is a foundational molecule for synthetic and medicinal chemistry. This guide has detailed its essential physicochemical properties, providing a robust dataset for researchers. The provided synthesis and characterization protocols, explained with causal reasoning, offer a validated pathway to obtain and confirm this compound. A clear understanding of its stability and primary reactivity—ester hydrolysis—is critical for its successful application as a versatile building block in the development of novel chromone-based compounds for drug discovery and beyond.

References

-

This compound | CAS#:18398-73-7 | Chemsrc . Chemsrc. [Link]

-

Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands . National Institutes of Health (NIH). [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide . Royal Society of Chemistry. [Link]

-

3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide . Royal Society of Chemistry Books. [Link]

-

methyl 2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate . PubChem. [Link]

-

Chromone-2-Carboxylic Acids: Roles of Acidity and Lipophilicity in Drug Disposition . Springer Link. [Link]

-

Chromone: a valid scaffold in Medicinal Chemistry . CORE. [Link]

-

(PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands . ResearchGate. [Link]

-

Alcohol Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins . Organic Chemistry Portal. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:18398-73-7 | Chemsrc [chemsrc.com]

- 5. This compound | 18398-73-7 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of Methyl 4-oxo-4H-chromene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance between a solute and a solvent is a fundamental principle that governs a vast array of chemical and biological processes. For researchers in drug discovery and development, understanding the solubility of a lead compound is not merely an academic exercise; it is a critical determinant of its therapeutic potential. Poor solubility can lead to challenges in formulation, diminished bioavailability, and ultimately, the failure of a promising drug candidate. This guide provides a comprehensive technical overview of the solubility of methyl 4-oxo-4H-chromene-2-carboxylate, a key scaffold in medicinal chemistry, in various organic solvents. By delving into the physicochemical properties of this compound and the theoretical underpinnings of solubility, we aim to equip scientists with the knowledge to make informed decisions in their research endeavors.

Introduction to this compound

This compound belongs to the chromone family, a class of oxygen-containing heterocyclic compounds that are prevalent in nature and form the backbone of numerous pharmacologically active molecules. The chromone scaffold is recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The methyl ester at the 2-position of the chromone ring in the title compound makes it a versatile intermediate for the synthesis of more complex derivatives.

A thorough understanding of its solubility profile is paramount for its effective use in synthesis, purification, and formulation. This guide will explore both the theoretical and practical aspects of its solubility.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a summary of the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₄ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not available for the methyl ester. The related ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate has a melting point of 148-150 °C. | [2] |

| LogP (calculated) | 1.58 | [3] |

The calculated LogP value of 1.58 suggests that this compound has a moderate lipophilicity. This indicates that it will likely exhibit preferential solubility in organic solvents over water. The presence of a polar carbonyl group and ester functionality, along with the aromatic system, contributes to a balance of polar and nonpolar characteristics.

Predicted Solubility Profile in Organic Solvents

General Solubility Predictions:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) due to their ability to engage in strong dipole-dipole interactions with the carbonyl and ester groups of the chromone.

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol . The ester group can act as a hydrogen bond acceptor. The solubility of the parent carboxylic acid in hot methanol further supports this.

-

Moderate Solubility: Likely to be moderately soluble in ketones like acetone and esters such as ethyl acetate , which have intermediate polarities.

-

Low to Sparingly Soluble: Expected in nonpolar solvents such as hexane , cyclohexane , and toluene . The overall polarity of the molecule is too high for significant interaction with these nonpolar hydrocarbon solvents.

-

Sparingly Soluble: Likely to have low solubility in halogenated solvents like dichloromethane and chloroform . While these solvents have some polarity, they are not as effective at solvating the polar functionalities of the chromone ester.

Hansen Solubility Parameters (HSP) for Theoretical Insight:

Hansen Solubility Parameters provide a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a molecule into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[4][5]. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.

The principle behind HSP is that substances with similar HSP values are likely to be miscible. By comparing the estimated HSP of the chromone ester with the known HSP of various organic solvents, a more refined prediction of its solubility can be made. This approach is particularly useful for identifying suitable solvents for formulation and purification processes.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The two most common methods for assessing the solubility of a compound are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds[6]. It measures the concentration of a compound in a saturated solution that is formed rapidly, typically by adding a concentrated DMSO stock solution to an aqueous or organic buffer[7][8].

Experimental Protocol for Kinetic Solubility Determination:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Solvent: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing the desired organic solvent (e.g., 198 µL). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

-

Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or LC-MS.

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent at a given temperature when the system is at equilibrium[9]. This is a more time-consuming but also more accurate representation of a compound's true solubility. The shake-flask method is the gold standard for determining thermodynamic solubility[7].

Experimental Protocol for Thermodynamic Solubility (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in units such as mg/mL or molarity.

Caption: Workflow for Thermodynamic Solubility Assay.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used in solubility studies.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, a strong predictive understanding can be formulated based on its physicochemical properties and the behavior of structurally related chromone derivatives. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in polar protic solvents such as methanol and ethanol, with limited solubility in nonpolar solvents. For definitive data, the experimental protocols for kinetic and thermodynamic solubility determination outlined in this guide provide a robust framework for researchers. A thorough characterization of the solubility profile of this compound is a critical step in unlocking its full potential in the development of novel therapeutics and other chemical applications.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

ChemicalBook. This compound | 18398-73-7.

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

Chemsrc. This compound | CAS#:18398-73-7.

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

-

Wikipedia. Hansen solubility parameter.

- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [URL: Not available]

-

CymitQuimica. This compound.

-

Hansen Solubility Parameters.

-

PMC. Pencil and Paper Estimation of Hansen Solubility Parameters.

- Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. [URL: Not available]

-

ResearchGate. Hansen solubility parameter (HSP) values for selected solvents a.

-

Advanced Biochemicals. Ethyl 4-oxo-4H-chromene-2-carboxylate.

-

CP Lab Safety. This compound, 98% Purity, C11H8O4, 1 gram.

-

MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate.

-

Chem-Impex. Ethyl 4-oxo-4H-chromene-2-carboxylate.

-

ResearchGate. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde.

-

Parchem. ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (Cas 10154-97-9).

- Properties of Common Organic Solvents. [URL: Not available]

-

PubMed. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde.

-

ChemBK. Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. rsc.org [rsc.org]

- 3. This compound | CAS#:18398-73-7 | Chemsrc [chemsrc.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Spectral Interpretation of Methyl 4-oxo-4H-chromene-2-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for methyl 4-oxo-4H-chromene-2-carboxylate (CAS No: 18398-73-7), a key heterocyclic scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a detailed interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the causal relationships between the molecular structure and its spectral output, this guide serves as a practical reference for unambiguous structural confirmation and a deeper understanding of the physicochemical properties of the chromone core.

Introduction: The Chromone Scaffold and its Significance

The chromone (4H-chromen-4-one) ring system is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This compound is a foundational derivative of this class, possessing the characteristic benzopyran-4-one structure with a methyl ester substituent at the C-2 position. This specific arrangement of conjugated systems and functional groups—a ketone, an α,β-unsaturated ether, an aromatic ring, and an ester—gives rise to a unique and highly informative spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile framework.

Molecular Structure:

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most direct evidence of a molecule's mass and is invaluable for confirming its elemental composition. For this compound (C₁₁H₈O₄), the expected monoisotopic mass is 204.0423 g/mol .

Experimental Protocol (Typical)

Mass spectra are typically acquired using electrospray ionization (ESI) in positive ion mode, which generates protonated molecules ([M+H]⁺), or electron ionization (EI), which produces the molecular ion (M⁺·) and characteristic fragments. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental formula.

Data Summary

| Ion Type | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 205.0495 | 205.0493 [1] | Protonated Molecular Ion |

| M⁺· | 204.0423 | 204 | Molecular Ion (in EI) |

Interpretation of Key Features

The observation of a protonated molecule at m/z 205.0493 is in excellent agreement with the calculated value for C₁₁H₈O₄ + H⁺, confirming the molecular formula. [1]In electron ionization (EI) mode, the molecular ion peak at m/z 204 is expected. The fragmentation pattern of the chromone ring is highly characteristic. A primary and diagnostically significant fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, which cleaves the pyrone ring. Another common fragmentation is the loss of the methoxy group from the ester.

A plausible fragmentation pathway is outlined below:

References

A Technical Guide to Quantum Chemical Studies of Chromone Derivatives: From Molecular Structure to Biological Activity

Chapter 1: The Chromone Scaffold: A Privileged Structure in Drug Discovery

Chromones, constituting a benzopyran-4-one motif, represent a class of heterocyclic compounds ubiquitously found in the plant kingdom.[1][2] This core structure is a fundamental component of diverse flavonoids and isoflavonoids, which are integral to the human diet and plant physiology.[2][3] In the field of medicinal chemistry, the chromone nucleus is recognized as a "privileged scaffold". This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5]

Extensive research has demonstrated that chromone derivatives possess potent anti-inflammatory, anticancer, antimicrobial, antioxidant, and antiviral properties, among others.[1][5] For instance, compounds like Cromolyn and Nedocromil, which feature a bis-chromone structure, have been used as mast cell stabilizers in the treatment of asthma.[6] The therapeutic potential of this scaffold is profoundly influenced by the nature, position, and number of substituents on the benzopyran ring system.[4] This structure-activity relationship (SAR) is the cornerstone of drug design, where minor chemical modifications can lead to significant changes in biological efficacy.[7][8]

However, traditional synthesis and screening methods can be time-consuming and resource-intensive. This guide explores the application of quantum chemical studies as a predictive, rational framework to accelerate the drug discovery process for chromone derivatives.[9][10] By modeling these molecules at a subatomic level, we can elucidate the electronic and structural properties that govern their biological function, enabling a more targeted and efficient design of novel therapeutic agents.

Chapter 2: The Computational Microscope: Quantum Chemical Methods for Drug Design

To understand and predict the behavior of chromone derivatives, we employ a suite of computational tools that act as a "computational microscope," allowing us to visualize and quantify molecular properties. These methods, rooted in quantum mechanics, provide insights that are inaccessible through empirical observation alone.[9]

Density Functional Theory (DFT): The Workhorse for Ground-State Properties DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[9][10] In the context of chromone derivatives, DFT is essential for:

-

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

-

Vibrational Analysis: Calculating vibrational frequencies to confirm a stable structure and compare with experimental IR and Raman spectra.[11]

-

Electronic Property Calculation: Determining the distribution of electrons, which is crucial for understanding reactivity, intermolecular interactions, and stability.[2][12]

Time-Dependent Density Functional Theory (TD-DFT): Unveiling Electronic Excitations While DFT excels at describing the ground state of a molecule, TD-DFT is an extension that allows for the study of excited states.[13][14] This is critical for understanding how chromone derivatives interact with light, making it the method of choice for:

-

Simulating UV-Vis Spectra: Predicting the wavelengths of light a molecule will absorb.[12]

-

Investigating Photophysical Properties: Analyzing fluorescence and other light-emitting properties, which is particularly relevant for the design of fluorescent probes.[13][14][15]

Bridging Quantum Mechanics and Biology: Molecular Docking To understand how a chromone derivative might function as a drug, we must simulate its interaction with a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the chromone derivative) when bound to a receptor (the protein's active site) to form a stable complex.[16][17][18] By combining the quantum-derived properties of the ligand with a classical mechanics description of the protein, docking can:

-

Predict Binding Affinity: Estimate the strength of the interaction between the drug and its target.

-

Identify Key Interactions: Reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.[16][19]

-

Screen Virtual Libraries: Rapidly evaluate thousands of potential drug candidates to prioritize those with the highest likelihood of being active.[20]

Chapter 3: Elucidating Structure and Stability: A DFT-Based Approach

The foundation of any molecular study is an accurate three-dimensional structure. DFT-based geometry optimization provides the most stable (lowest energy) conformation of a molecule, which is essential for all subsequent calculations.

Core Concept: The Causality of Structure The choice of the DFT functional and basis set is a critical experimental decision. The B3LYP functional is widely used as it provides a good compromise between accuracy and computational cost for organic molecules.[21] A Pople-style basis set like 6-311++G(d,p) is often chosen because it includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing the π-systems in chromones.[2][12]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

-

Input Structure Generation: Build the 3D structure of the chromone derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup:

-

Select a DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Specify the job type as "Optimization + Frequency". The optimization part will find the energy minimum, while the frequency calculation will confirm it is a true minimum (no imaginary frequencies) and provide theoretical vibrational spectra.

-

Define the molecular charge and spin multiplicity (typically 0 and 1 for neutral, closed-shell chromones).

-

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analysis of Results:

-

Confirm that the optimization converged successfully.

-

Verify that the frequency calculation yields zero imaginary frequencies, confirming a true energy minimum.

-

Analyze the optimized geometric parameters (bond lengths, angles) and compare them with available experimental data (e.g., from X-ray crystallography) to validate the computational model.[21]

-

Compare the calculated vibrational frequencies with experimental IR or Raman spectra.[11]

-

Visualization: DFT Workflow for Structural Analysis

Caption: Workflow for DFT geometry optimization and frequency analysis.

Chapter 4: Mapping Reactivity and Interaction Potential

Once a stable structure is obtained, DFT can be used to map the electronic properties that dictate the molecule's reactivity and its ability to interact with biological targets.

Core Concepts: Electron Distribution and Reactivity

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[21][22]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions, which are crucial for identifying sites for hydrogen bonding and other electrostatic interactions.[11][22]

-

Global Reactivity Descriptors: Parameters like hardness, softness, and the electrophilicity index can be calculated from HOMO and LUMO energies to quantify the overall reactivity of a molecule.[12]

-

Quantum Theory of Atoms in Molecules (QTAIM): This advanced technique analyzes the electron density topology to characterize atomic and bonding interactions within a molecule, such as the presence and strength of intramolecular hydrogen bonds.[11][23]

Data Presentation: FMO Energies and Reactivity Descriptors

The following table illustrates how DFT calculations can be used to compare the reactivity of different chromone derivatives. A lower energy gap and higher electrophilicity index often correlate with increased biological activity.[11][22]

| Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) |

| Chromone | -7.5 | -2.0 | 5.5 | 12.5 |

| 6-Nitrochromone | -8.2 | -3.0 | 5.2 | 16.1 |

| 7-Methoxychromone | -7.1 | -1.8 | 5.3 | 11.8 |

| TPC Derivative[22] | -7.288 | -5.418 | 1.870 | 20.233 |

| FHM Derivative[22] | -7.218 | -5.569 | 1.649 | 22.581 |

| PFH Derivative[22] | -7.184 | -5.594 | 1.590 | 23.203 |

Note: Values for Chromone, 6-Nitrochromone, and 7-Methoxychromone are hypothetical for illustrative purposes. TPC, FHM, and PFH data are from a published study.[22]

Chapter 5: Simulating Biological Interactions: Molecular Docking Studies

Molecular docking predicts how a chromone derivative fits into the active site of a target protein, providing crucial insights into its potential as an inhibitor or modulator.[19] This technique is instrumental in SAR studies, helping to explain why certain derivatives are more potent than others.[16][18]

Core Concept: The Lock-and-Key Principle Revisited The docking process involves two main steps: sampling different conformations of the ligand within the active site and then "scoring" these poses to estimate binding affinity. The scoring function is a mathematical model that approximates the free energy of binding. A more negative score typically indicates a more favorable binding interaction. This allows for the ranking of different derivatives against the same target.

Experimental Protocol: Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank - PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms, which are often missing from crystal structures.

-

Assign partial charges to the protein atoms.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of the chromone derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation: Define a "grid box" that encompasses the active site of the protein. The docking algorithm will only search for binding poses within this defined space.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, GOLD) to generate multiple binding poses for the ligand.

-

Analysis of Results:

-

Analyze the predicted binding energies (scoring) to rank the poses and different ligands.

-

Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with specific amino acid residues in the active site.[16][19]

-

Correlate the docking results with experimental bioactivity data (e.g., IC50 values) to build a robust SAR model.

-

Visualization: Molecular Docking Workflow

Caption: A typical workflow for a molecular docking study.

Data Presentation: Sample Docking Results

This table summarizes hypothetical docking results for chromone derivatives against an enzyme like α-glucosidase, based on findings from published studies.[16]

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Acarbose (Standard) | -7.5 | ASP214, GLU276, ARG439 | Standard Inhibitor |

| Derivative 4d[16] | -9.2 | GLU276, ASP214, ASP349, ARG439 | Potent Inhibitor |

| Derivative 4a[16] | -8.8 | ASP214, PHE300 | Good Inhibitor |

| Unsubstituted Chromone | -6.1 | PHE300 | Weak Inhibitor |

Chapter 6: Understanding Photophysical Properties with TD-DFT

The interaction of chromone derivatives with light is important for applications such as fluorescent probes and photosensitizers.[3] TD-DFT is the primary tool for investigating these properties by simulating the electronic transitions that occur upon light absorption.[13][14][15]

Core Concept: Electronic Transitions When a molecule absorbs light, an electron is promoted from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). TD-DFT calculates the energies of these transitions, which correspond to the peaks in a UV-Vis spectrum (λmax). By analyzing which molecular orbitals are involved, we can understand how different substituents (electron-donating vs. electron-withdrawing) alter the color and fluorescent properties of the molecule.[13]

Protocol: Simulating a UV-Vis Spectrum

-

Prerequisite: Use the DFT-optimized ground-state geometry from Chapter 3.

-

Calculation Setup:

-

Select a TD-DFT method (e.g., TD-B3LYP/6-311++G(d,p)).

-

Specify the number of excited states to calculate (e.g., nstates=10).

-

Include a solvent model (e.g., PCM for water) if you want to simulate the spectrum in solution, as solvent can significantly shift absorption peaks.

-

-

Execution: Run the TD-DFT calculation in a quantum chemistry package.

-

Analysis of Results:

-

Extract the calculated excitation energies and oscillator strengths. The oscillator strength indicates the intensity of the transition.

-

The transition with the highest oscillator strength usually corresponds to the main absorption peak (λmax).

-

Analyze the molecular orbital contributions to the main transition (e.g., HOMO -> LUMO) to characterize it (e.g., π -> π*).

-

Chapter 7: Synthesis and Conclusion: Bridging Theory and Experiment

Quantum chemical studies provide an indispensable framework for the rational design of novel chromone derivatives. This guide has demonstrated a multi-faceted computational workflow that allows researchers, scientists, and drug development professionals to:

-

Establish Accurate Structures: Validate molecular geometries through DFT calculations, providing a reliable foundation for all further analysis.

-

Predict Reactivity: Utilize FMO and MEP analysis to understand the electronic factors that drive biological activity and intermolecular interactions.

-

Simulate Biological Function: Employ molecular docking to predict binding modes and affinities, enabling the prioritization of compounds for synthesis and testing.

-

Elucidate Photophysics: Use TD-DFT to understand and engineer the interaction of chromone derivatives with light.

By integrating these computational techniques, we can move beyond trial-and-error approaches and towards a more predictive, structure-based design paradigm. The insights gained from these studies can guide synthetic chemists to focus on derivatives with the highest probability of success, significantly reducing the time and cost associated with drug discovery.[20] The future of this field lies in combining these quantum mechanical methods with longer-timescale simulations like molecular dynamics and leveraging the power of machine learning and AI to build even more accurate predictive models.[10][19]

References

-

(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthetic Routes and Biological Activities of Chromone Scaffolds. (n.d.). Asian Publication Corporation. Retrieved January 5, 2026, from [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (2021). SpringerLink. Retrieved January 5, 2026, from [Link]

-

Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (n.d.). IJRAR.org. Retrieved January 5, 2026, from [Link]

-

Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors. (2017). PubMed. Retrieved January 5, 2026, from [Link]

-

Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

-

Exploring the Potential of Chromones as Inhibitors of Novel Coronavirus Infection Based on Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Biointerface Research in Applied Chemistry. Retrieved January 5, 2026, from [Link]

-

Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. (2023). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]

-

Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2021). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]

-

A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. (2023). PubMed. Retrieved January 5, 2026, from [Link]

-

Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (2013). PubMed. Retrieved January 5, 2026, from [Link]

-

(PDF) A DFT/TDDFT investigation on chromone derivatives: fluorescence and electronic properties. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

An Update on Natural Occurrence and Biological Activity of Chromones. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Correlations between molecular structure and biological activity in “logical series” of dietary chromone derivatives. (2020). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Spectral, TD-DFT, and metal sensing investigations of four chromone-based compounds. (n.d.). Authorea. Retrieved January 5, 2026, from [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (n.d.). OUCI. Retrieved January 5, 2026, from [Link]

-

Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. (2021). PubMed Central. Retrieved January 5, 2026, from [Link]

-

structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. Retrieved January 5, 2026, from [Link]

-

(PDF) Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). PubMed. Retrieved January 5, 2026, from [Link]

-

The Role of Computational Chemistry in Accelerating Drug Discovery. (n.d.). SteerOn Research. Retrieved January 5, 2026, from [Link]

-

APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology. Retrieved January 5, 2026, from [Link]

-

A Review on Applications of Computational Methods in Drug Screening and Design. (2021). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]

-

Computational Chemistry | Computer Aided Drug Design. (n.d.). Domainex. Retrieved January 5, 2026, from [Link]

Sources

- 1. ijrar.org [ijrar.org]

- 2. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. steeronresearch.com [steeronresearch.com]

- 10. neuroquantology.com [neuroquantology.com]

- 11. d-nb.info [d-nb.info]

- 12. Spectral, TD-DFT, and metal sensing investigations of four chromone-based compounds [ouci.dntb.gov.ua]

- 13. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking … [ouci.dntb.gov.ua]

The Unseen Warrior: Unraveling the Anticancer Mechanism of Methyl 4-oxo-4H-chromene-2-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quest for Selective Cancer Therapeutics

In the relentless pursuit of novel anticancer agents, the scientific community continually seeks compounds that exhibit high efficacy against malignant cells while sparing their healthy counterparts. The chromone scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of such targeted therapies.[1][2][3] This guide delves into the intricate molecular mechanisms by which a specific chromone derivative, methyl 4-oxo-4H-chromene-2-carboxylate, is postulated to exert its anticancer effects. While direct, comprehensive studies on this particular molecule are nascent, a wealth of data from structurally related chromone-2-carboxylates and other 4-oxo-4H-chromene derivatives provides a strong foundation for understanding its potential as a formidable weapon in the fight against cancer. This document aims to be a technical resource, amalgamating current knowledge and providing detailed experimental frameworks to empower researchers to further investigate and unlock the full therapeutic potential of this intriguing molecule.

The Chromone Core: A Foundation for Anticancer Activity

The 4-oxo-4H-chromene backbone is a recurring motif in a multitude of natural and synthetic compounds demonstrating a wide array of biological activities.[3] In the context of oncology, this scaffold has been extensively derivatized, leading to the discovery of potent agents that interfere with critical cellular processes essential for cancer cell survival and proliferation. The seemingly subtle placement of a methyl carboxylate group at the 2-position of the chromone ring is hypothesized to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with specific molecular targets within cancer cells.

A Multi-pronged Assault: Postulated Mechanisms of Action

Based on extensive research into the broader class of chromone derivatives, this compound is likely to employ a multi-faceted strategy to combat cancer cells. The primary proposed mechanisms include the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the generation of cytotoxic reactive oxygen species (ROS).

Orchestrating Cell Suicide: The Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to trigger apoptosis, a highly regulated process of cell self-destruction. Chromone derivatives have consistently demonstrated potent pro-apoptotic activity in various cancer cell lines.[4][5] It is highly probable that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.

This process is likely initiated by the molecule's interaction with members of the Bcl-2 family of proteins, which are key regulators of apoptosis. By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax, the compound could disrupt the mitochondrial outer membrane potential. This disruption leads to the release of cytochrome c into the cytoplasm, a critical event that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases (e.g., caspase-9) subsequently activates executioner caspases (e.g., caspase-3 and -7), which then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Diagram: Proposed Apoptotic Pathway

Caption: Postulated inhibition of tubulin polymerization leading to G2/M cell cycle arrest.

The Double-Edged Sword: Generation of Reactive Oxygen Species (ROS)

Cancer cells often exist in a state of increased intrinsic oxidative stress compared to normal cells. [6][7]This makes them more vulnerable to further increases in ROS levels. It is hypothesized that this compound can induce the production of ROS within cancer cells, pushing the oxidative stress beyond a critical threshold and leading to cell death.

The generation of ROS can occur through various mechanisms, including interference with the mitochondrial electron transport chain or the inhibition of antioxidant enzymes. The resulting oxidative stress can damage cellular components such as DNA, lipids, and proteins, and can also activate signaling pathways that lead to apoptosis. This selective targeting of the already compromised redox balance in cancer cells represents a promising therapeutic strategy.

Diagram: Proposed ROS-Mediated Cytotoxicity

Caption: Hypothesized induction of ROS leading to oxidative stress and apoptosis.

Experimental Validation: A Practical Guide

To rigorously investigate the proposed mechanisms of action of this compound, a series of well-defined in vitro experiments are essential. The following section provides detailed, step-by-step methodologies for key assays.

Assessing Cytotoxicity: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative IC50 Values for Structurally Related Chromone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chromone-2-carboxamide | MDA-MB-231 (Breast) | 14.8 | [1] |

| Chromone-2-carboxamide | MDA-MB-231 (Breast) | 17.1 | [1] |

| Chromane-2,4-dione | MOLT-4 (Leukemia) | 24.4 | [2] |

| 4H-chromene | HCT-116 (Colon) | 0.3 - 2 | [8] |

| 4H-chromene | MCF-7 (Breast) | 0.3 - 2 | [8] |

| 4H-chromene | HepG-2 (Liver) | 0.3 - 2 | [8] |

Note: These values are for related compounds and serve as a reference for the expected potency range of this compound.

Detecting Apoptosis: Western Blot Analysis

To confirm the induction of apoptosis and identify the key proteins involved, Western blot analysis is a powerful technique.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Analyzing Cell Cycle Distribution: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for 24 and 48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measuring Intracellular ROS: DCFDA Assay

The generation of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with the compound for different time points (e.g., 1, 3, 6 hours).

-

DCFDA Loading: Wash the cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Quantify the fold increase in ROS production relative to the vehicle-treated control cells.

Future Directions and Therapeutic Promise

The collective evidence from studies on related chromone derivatives strongly suggests that this compound is a promising candidate for further anticancer drug development. Its potential to induce apoptosis, arrest the cell cycle, and generate cytotoxic ROS in cancer cells warrants a thorough and focused investigation.

Future research should prioritize the in-depth study of this specific molecule to confirm the hypothesized mechanisms of action and to identify its precise molecular targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the chromone scaffold to enhance potency and selectivity. Furthermore, in vivo studies using animal models are a necessary next step to evaluate its therapeutic efficacy and safety profile in a more complex biological system.

The journey from a promising scaffold to a clinically approved anticancer drug is long and arduous. However, the compelling biological activities of the chromone family, coupled with the potential for targeted action, position this compound as a molecule of significant interest. Continued and rigorous scientific inquiry will be the key to unlocking its full potential and, ultimately, to providing new hope for cancer patients.

References

-

Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. PubMed. [Link]

-

Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. National Institutes of Health (NIH). [Link]

-

Cell growth inhibitory activities of chromone-2-carboxamide (series I)... ResearchGate. [Link]

-

Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. [Link]

-

Chromone-Based Copper(II) Complexes as Potential Antitumour Agents: Synthesis, Chemical Characterisation and In Vitro Biological Evaluation. MDPI. [Link]

-

Synthesis and Biological Evaluation of 4-Methyl-6-Nitro-2-oxo-2H - JOCPR. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

-

Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]

-

Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. [Link]

-

Fig. 3 ROS production and the cytotoxicity induced by different agents.... ResearchGate. [Link]

-

View of Synthesis and biological evaluation of 2 (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chro3 mene-2-carboxylates as antioxidant and antimicrobial agents. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PubMed Central. [Link]

-

Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. PubMed Central. [Link]

-

Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PubMed Central. [Link]

-

Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. ResearchGate. [Link]

-

IC50 values expressed in μg/ml of 4H-chromene and 7H-chromenopyrimidine... ResearchGate. [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

-

Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. ResearchGate. [Link]

-

Discovery of 4-Aryl-4H-Chromenes as Potent Apoptosis Inducers Using a Cell- and Caspase-Based Anti-Cancer Screening Apoptosis Program (ASAP): SAR Studies and the Identification of Novel Vascular Disrupting Agents. ResearchGate. [Link]

-

Leveraging the ROS–TME Axis for Cancer Treatment. MDPI. [Link]

-

4-methylcatechol-Induced Oxidative Stress Induces Intrinsic Apoptotic Pathway in Metastatic Melanoma Cells. PubMed Central. [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]

-

Novel hydroxyl carboximates derived from b-elemene: design, synthesis and anti-tumour activities evaluation. Semantic Scholar. [Link]

-

Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. [Link]

-

The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. National Institutes of Health (NIH). [Link]

-

Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. PubMed Central. [Link]

-

Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells. MDPI. [Link]

-

Reactive oxygen species in cancer progression and its role in therapeutics. [Link]

-

Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]

-

Tubulin polymerization inhibitors. OUCI. [Link]

-

Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia MDPI. [Link]

-

Synthesis, Structure, Stability, and Inhibition of Tubulin Polymerization by RuII−p-Cymene Complexes of Trimethoxyaniline-Based Schiff Bases. PubMed Central. [Link]

-

Anti-metastatic cancer potential of 4H-chromene derivatives targeting JNK in Scribble knockdown induced epithelial cancer model: In vivo and in silico studies. PubMed. [Link]

Sources

- 1. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reactive oxygen species in cancer progression and its role in therapeutics [explorationpub.com]

- 8. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Substituted Chromene-2-Carboxylate Derivatives

Executive Summary

The chromene ring system, a benzopyran scaffold, is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic molecules with significant pharmacological properties.[1][2] Among its many derivatives, those functionalized with a carboxylate group at the C-2 position (or related positions in isomeric forms like coumarins) represent a particularly promising class of compounds. The ester or acid moiety at this position acts as a critical pharmacophore, influencing the molecule's polarity, solubility, and ability to form key interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of substituted chromene-2-carboxylate derivatives and their close structural isomers. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by mechanistic insights, detailed experimental protocols, and quantitative data to empower researchers in the field of drug discovery and development.

The Chromene-2-Carboxylate Scaffold: A Privileged Motif in Drug Discovery

The Fundamental Importance of the Chromene Core

Chromenes are bicyclic oxygen-containing heterocycles that are abundantly found in nature in forms such as flavonoids, tocopherols, and coumarins.[1] This structural unit is considered a "privileged scaffold" because it can bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[3][4] The versatility of the chromene ring allows for substitutions at multiple positions, enabling chemists to fine-tune its electronic and steric properties to optimize biological efficacy.

Strategic Role of the 2-Carboxylate Functional Group

The introduction of a carboxylate (ester or carboxylic acid) group, particularly at the C-2 or analogous positions, is a key strategy in medicinal chemistry. This group can serve several functions:

-

Hydrogen Bonding: The carbonyl oxygen and ester oxygen can act as hydrogen bond acceptors, forming critical interactions within the binding pockets of enzymes or receptors.

-

Polarity and Solubility: The carboxylate moiety increases the polarity of the chromene scaffold, which can significantly impact pharmacokinetic properties such as solubility and membrane permeability.

-

Pro-drug Strategy: Ester derivatives can be designed as pro-drugs that are hydrolyzed in vivo by esterases to release the active carboxylic acid form.

-

Synthetic Handle: The carboxylate group provides a versatile chemical handle for further molecular elaboration and the synthesis of more complex derivatives, such as amides or hydrazides.[1]

This guide will explore how these features are leveraged to achieve potent biological activity across different therapeutic areas.

Synthetic Pathways to Chromene-2-Carboxylate Derivatives

The synthesis of the chromene scaffold is a well-established field, with numerous methods available. For chromene-2-carboxylate derivatives and their common isomers like coumarin-3-carboxylates, multicomponent reactions (MCRs) are particularly favored for their efficiency and atom economy.[3]

Key Synthetic Methodologies

-

Knoevenagel Condensation: A common route involves the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound like diethyl malonate, often catalyzed by a base such as piperidine.[5] This reaction proceeds via the formation of a coumarin-3-carboxylic acid ethyl ester.

-

Pechmann Condensation: While typically used for coumarin synthesis, modifications of this reaction can be employed to access related chromene structures.

-

One-Pot Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to rapidly generate molecular complexity. For instance, the reaction of salicylaldehydes, an active methylene compound, and an alcohol can be used to synthesize various 2-alkoxy-2H-chromene derivatives.[6]

Representative Protocol: One-Pot Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

This protocol describes a classic Knoevenagel condensation for synthesizing a coumarin-3-carboxylate, a close and widely studied isomer of the target scaffold.

Objective: To synthesize 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester.

Materials:

-

2-hydroxy-4-fluorobenzaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-4-fluorobenzaldehyde (10 mmol), diethyl malonate (12 mmol), and 20 mL of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure crystalline ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate.[5]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[5]

Potent Anticancer Activity

Substituted chromenes are widely recognized for their potential in oncology, demonstrating cytotoxic effects against a range of human cancer cell lines.[3][7] Derivatives featuring a carboxylate group have shown particular promise, with some compounds exhibiting greater potency than established chemotherapeutic agents like doxorubicin.[8][9][10]

Mechanistic Insights and Cellular Targets

The anticancer activity of chromene derivatives is multifaceted. They have been shown to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization.[7] The precise mechanism is often dependent on the substitution pattern on the chromene ring.

Below is a hypothetical signaling pathway illustrating how a chromene-2-carboxylate derivative might induce apoptosis in a cancer cell.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]

- 9. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to the Theoretical Investigation of Chromone Derivatives' Electronic Properties for Drug Discovery Applications

Abstract

The chromone scaffold, a benzo-γ-pyrone skeleton, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent pharmacological activities.[1][2][3][4] The biological efficacy of these derivatives is intrinsically linked to their electronic properties, which are dictated by the nature and position of substituents on the chromone ring.[1][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical investigation of these electronic properties. Moving beyond a mere recitation of methods, this guide elucidates the causal relationships behind methodological choices, grounding theoretical protocols in the practical context of drug design. We will explore a synergistic workflow that integrates core computational techniques—including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling—to predict, analyze, and ultimately engineer the electronic characteristics of chromone derivatives for enhanced therapeutic potential.

The Chromone Scaffold: A Foundation for Pharmacological Diversity

Chromone (1-benzopyran-4-one) is a heterocyclic motif prevalent in a vast array of natural products and synthetic molecules.[1] Its rigid bicyclic system serves as an ideal framework for interacting with a wide range of biological receptors, leading to an impressive spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3]